molecular formula C12H18O B8459622 1-Methoxy-3-tert-pentylbenzene

1-Methoxy-3-tert-pentylbenzene

Cat. No.: B8459622
M. Wt: 178.27 g/mol
InChI Key: HGHXIFORBSNSOK-UHFFFAOYSA-N
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Description

1-Methoxy-3-tert-pentylbenzene is an aromatic ether characterized by a methoxy (-OCH₃) group at the 1-position and a bulky tert-pentyl (C(CH₂CH₃)₃) substituent at the 3-position of the benzene ring.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-methoxy-3-(2-methylbutan-2-yl)benzene

InChI

InChI=1S/C12H18O/c1-5-12(2,3)10-7-6-8-11(9-10)13-4/h6-9H,5H2,1-4H3

InChI Key

HGHXIFORBSNSOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter This compound 1-(1-Ethynylcyclopropyl)-4-methoxybenzene 1-Phenoxy-3-(tert-butoxymethyl)benzene
Molecular Formula C₁₂H₁₈O Not explicitly stated () C₁₇H₂₀O₂ ()
Molar Mass (g/mol) 178.27 (calculated) N/A 256.34 ()
Substituents -OCH₃, -C(CH₂CH₃)₃ -OCH₃, -C≡C-cyclopropyl -OPh, -CH₂-O-C(CH₃)₃
Steric Bulk High (tert-pentyl) Moderate (ethynylcyclopropyl) High (tert-butoxymethyl + phenoxy)
Polarity Moderate (methoxy) High (ethynyl group enhances polarity) Low (non-polar phenoxy and ether)

Key Findings:

Steric and Electronic Effects: The tert-pentyl group in this compound provides greater steric hindrance compared to the ethynylcyclopropyl group in ’s compound. This may influence reactivity in substitution or coupling reactions .

Physicochemical Behavior: The molar mass of this compound (178.27 g/mol) is significantly lower than that of 1-Phenoxy-3-(tert-butoxymethyl)benzene (256.34 g/mol), suggesting differences in volatility and chromatographic retention times . The ethynyl group in ’s compound may enhance polarity, increasing water solubility compared to the tert-pentyl derivative, though experimental data are lacking .

Toxicity and Ecological Impact: No acute or chronic toxicity data are available for this compound or its analogs. Both and lack data on biodegradability, bioaccumulation, or soil mobility, highlighting a critical research gap for these compounds .

Research Implications

The absence of comprehensive toxicity and ecological data for this compound and its analogs underscores the need for:

  • Systematic studies on environmental persistence and metabolic pathways.
  • Comparative analyses of synthetic routes to optimize steric and electronic properties for specific applications.

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